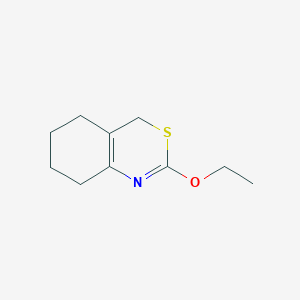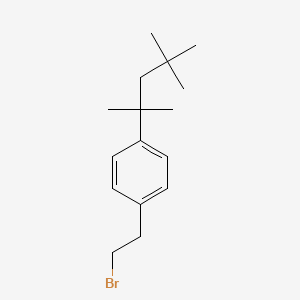
4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and two diphenyl groups attached to a dithiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane typically involves the reaction of 4-methoxybenzaldehyde with diphenylacetylene in the presence of a dithiolane-forming reagent. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of thiols or thioethers.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and alkyl halides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: The compound may influence oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparación Con Compuestos Similares
- Bis(4-methoxyphenyl) diselenide
- Bis(4-hydroxyphenyl) sulfone
- Tetrakis(4-methoxyphenyl)ethylene
Comparison: 4,4-Bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane is unique due to its dithiolane ring, which imparts distinct chemical properties compared to other similar compounds. For example, bis(4-methoxyphenyl) diselenide contains selenium atoms instead of sulfur, leading to different reactivity and applications. Bis(4-hydroxyphenyl) sulfone has hydroxyl groups instead of methoxy groups, affecting its solubility and chemical behavior. Tetrakis(4-methoxyphenyl)ethylene lacks the dithiolane ring, resulting in different structural and electronic properties .
Propiedades
Número CAS |
88691-95-6 |
|---|---|
Fórmula molecular |
C29H26O2S2 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
4,4-bis(4-methoxyphenyl)-5,5-diphenyl-1,3-dithiolane |
InChI |
InChI=1S/C29H26O2S2/c1-30-26-17-13-24(14-18-26)29(25-15-19-27(31-2)20-16-25)28(32-21-33-29,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-20H,21H2,1-2H3 |
Clave InChI |
SXWHGPYXRZQZBV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(SCS2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)



![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)
![2-[3-Bromo-3-(methanesulfonyl)propyl]benzoic acid](/img/structure/B14387615.png)
![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)

![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![4-(Chloromethyl)-2-[2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole](/img/structure/B14387665.png)

